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molecular formula C9H14 B1616271 Bicyclo[2.2.1]hept-2-ene;ethene CAS No. 26007-43-2

Bicyclo[2.2.1]hept-2-ene;ethene

Cat. No. B1616271
M. Wt: 122.21 g/mol
InChI Key: SFFFIHNOEGSAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156857

Procedure details

Copolymer composition: 42 mol % of norbornene, 58 mol % of ethene from the 13C-NMR in o-dichlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2.C=C>ClC1C=CC=CC=1Cl>[CH2:1]=[CH2:2].[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=C.C12C=CC(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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